1-(3-Bromobenzyl)-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELHPHJNGBMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for 1-(3-Bromobenzyl)-3-phenylurea Analogues
Classical Approaches for Urea (B33335) Formation
The synthesis of urea derivatives, including this compound, has traditionally been achieved through several key reactions. nih.gov A primary and long-standing method involves the reaction of an amine with an isocyanate. nih.govresearchgate.net In the context of this compound, this would typically involve the reaction of 3-bromobenzylamine (B82478) with phenyl isocyanate.
Another classical approach utilizes phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov The reaction of an amine with phosgene generates an isocyanate intermediate, which then reacts with a second amine to form the urea. nih.gov While effective, the high toxicity of phosgene has led to the development of alternative reagents. nih.gov
The following table summarizes these classical methods:
| Reagent | Description | Key Features |
| Isocyanates | Direct reaction of an amine with an isocyanate. | Generally high-yielding and straightforward. |
| Phosgene/Equivalents | Amine reacts with phosgene or a substitute to form an isocyanate intermediate, followed by reaction with another amine. nih.gov | Versatile but often involves hazardous materials. nih.gov |
| Carbamates | Reaction of amines with carbamates, such as isopropenyl carbamates, can produce unsymmetrical ureas cleanly and irreversibly. acs.org | Avoids the formation of symmetrical urea byproducts. acs.org |
Advanced Synthetic Strategies and Green Chemistry Considerations
In recent years, a significant focus has been placed on developing more environmentally friendly and efficient methods for urea synthesis. nih.govrsc.org These "green" approaches aim to reduce the use of hazardous reagents and solvents. organic-chemistry.org
One such strategy involves the direct carbonylation of amines using carbon dioxide (CO2) as a C1 building block. organic-chemistry.org This method can be performed under atmospheric pressure and at room temperature, offering a more sustainable alternative to traditional methods. organic-chemistry.org Research has shown that urea derivatives can be obtained in moderate to good yields from the reaction of primary aliphatic amines with CO2 without the need for catalysts or organic solvents. rsc.org The reaction is believed to proceed through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. rsc.org
Another advanced approach is the use of "on-water" reactions, where (thio)isocyanates react with amines in water. organic-chemistry.org This method is not only sustainable but can also offer high chemoselectivity, with product isolation often being as simple as filtration. organic-chemistry.org
Derivatization and Scaffold Modification Strategies
The core structure of this compound offers multiple points for modification, allowing for the creation of a diverse library of analogs. These modifications can fine-tune the compound's properties for various applications.
Introduction of Varied Substituents on Phenyl Moieties
The two phenyl rings in this compound provide ample opportunity for the introduction of various substituents. This can be achieved by using appropriately substituted starting materials, such as a substituted phenyl isocyanate or a substituted benzylamine.
The nature and position of these substituents can significantly influence the molecule's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic environment of the urea moiety, which in turn can affect its hydrogen bonding capabilities. nih.gov Studies on other phenylurea derivatives have shown that para-substitution on the phenyl ring is often preferred for certain biological activities, with halogens like fluorine and bromine showing similar effects to chlorine. mdpi.com The size of the substituent can also be a critical factor. mdpi.com
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties without drastically altering its chemical structure. google.com For the urea functionality in this compound, several bioisosteric replacements can be considered.
The thiourea (B124793) group, where the carbonyl oxygen is replaced by a sulfur atom, is a classic bioisostere of urea. nih.gov However, concerns about the metabolic and chemical instability of thioureas have driven the search for other alternatives. nih.gov
Other non-classical bioisosteres for the urea scaffold include:
Squaramides: These four-membered rings can form strong hydrogen bonds and are relatively easy to prepare. nih.gov
2-Aminopyrimidin-4(1H)-one ring: This has been successfully used as a urea bioisostere in certain contexts. nih.gov
2-Methylacrylamide moiety: This has also been shown to be an effective replacement for the thiourea functionality in some cases. nih.gov
The following table provides examples of bioisosteric replacements for the urea moiety:
| Bioisostere | Structural Feature | Rationale for Use |
| Thiourea | Replacement of C=O with C=S | Classical replacement, though may have stability issues. nih.gov |
| Squaramide | Four-membered ring system | Forms strong hydrogen bonds. nih.gov |
| 2-Aminopyrimidin-4(1H)-one | Heterocyclic ring | Can mimic the hydrogen bonding pattern of urea. nih.gov |
| 2-Methylacrylamide | Acrylamide derivative | Shown to be a potent bioisostere in specific cases. nih.gov |
Mechanistic Aspects of Chemical Reactions Involving the Bromine Moiety
The bromine atom on the benzyl (B1604629) group of this compound is a key functional handle for further chemical transformations. Its reactivity is largely dictated by its position on the aromatic ring.
Reactions involving the benzylic carbon, which is the carbon atom adjacent to the benzene (B151609) ring, are particularly noteworthy. The C-H bonds at the benzylic position are weaker than typical sp3 hybridized C-H bonds because the radical formed upon homolytic cleavage is resonance-stabilized by the adjacent aromatic ring. libretexts.org This makes the benzylic position susceptible to free-radical bromination, a reaction often carried out using N-bromosuccinimide (NBS) with light or heat as an initiator. masterorganicchemistry.comchemistrysteps.com The mechanism proceeds through the formation of a stable benzylic radical. khanacademy.org
The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution (SN1 or SN2) and elimination reactions. masterorganicchemistry.comkhanacademy.org This allows for the introduction of a wide range of functional groups at the benzylic position, further expanding the chemical diversity of derivatives that can be synthesized from a 1-(benzyl)-3-phenylurea scaffold.
Molecular Interactions and Biological Target Engagement Studies
In Vitro Assays for Target Identification and Validation
In vitro assays are fundamental in the initial stages of drug discovery to identify and validate the biological targets of a compound. These laboratory-based tests are conducted in a controlled environment outside of a living organism.
Receptor binding assays and enzyme inhibition studies are primary methods to determine the affinity and specificity of a compound for its molecular targets. For instance, derivatives of 1-(3-bromobenzyl)-3-phenylurea have been evaluated for their activity as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a significant target in cancer immunotherapy. mdpi.comnih.gov In these studies, a Hela cell-based functional assay was utilized to measure the IDO1 inhibitory activities of various synthesized compounds. mdpi.com The results indicated that several 1,2,3-triazole derivatives incorporating the 1-(3-bromobenzyl) moiety showed IDO1 inhibition with IC50 values below 10 μM. mdpi.com
Similarly, diarylurea compounds, which share a structural resemblance to this compound, have been investigated as allosteric modulators of the cannabinoid CB1 receptor. acs.orgnih.gov Radioligand binding assays using [3H]CP55,940 are employed to assess the binding of these compounds to the CB1 receptor. acs.orgnih.gov These studies have revealed that certain analogs can enhance the binding of the orthosteric agonist, a characteristic feature of positive allosteric modulators. acs.orgnih.gov
The urea (B33335) functional group is a key structural feature in these compounds, playing a significant role in their biological interactions. The bromine atom can also influence the compound's reactivity and its interactions with biological targets. The following table summarizes the inhibitory activities of some related compounds.
| Compound ID | Target | Assay Type | Activity (IC50/EC50) |
| 3a | IDO1 | Hela cell-based | 0.75 μM |
| 3e | IDO1 | Hela cell-based | < 10 μM |
| PSNCBAM-1 (4) | CB1 Receptor | [3H]CP55,940 binding | 167 nM (EC50) |
Data sourced from multiple studies. mdpi.comacs.org
Cell-based functional assays provide insights into how a compound modulates cellular pathways, which is a direct consequence of target engagement. accelevirdx.com These assays are crucial for understanding the functional effects of the compound on live cells. accelevirdx.com
For example, in the context of CB1 receptor modulation, calcium mobilization assays are used to determine the functional activity of diarylurea analogs. acs.orgnih.gov These assays have shown that while some compounds enhance agonist binding, they can act as negative allosteric modulators by reducing the efficacy of the agonist in functional assays. acs.orgnih.gov This dual activity highlights the complex pharmacology of these molecules.
In the investigation of IDO1 inhibitors, cell-based assays are used to measure the production of kynurenine (B1673888), a downstream product of the IDO1-catalyzed reaction. mdpi.com A reduction in kynurenine levels in the presence of the test compound indicates inhibition of the IDO1 pathway. mdpi.com
Investigation of Specific Protein-Ligand Interactions
Understanding the specific interactions between a compound and its protein target is essential for optimizing its potency and selectivity. Techniques like X-ray crystallography and computational modeling are employed for this purpose.
Hydrogen bonds are critical for the binding of many ligands to their protein targets. nih.gov The urea moiety in this compound and its derivatives is a key hydrogen bond donor and acceptor. The N-H groups of the urea can form hydrogen bonds with backbone carbonyls or specific amino acid side chains in the binding pocket. nih.gov The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor. nih.gov
In the case of IDO1 inhibitors, molecular docking studies have suggested that the urea group can form hydrogen bonds with key residues in the active site of the enzyme. mdpi.com Similarly, for CB1 receptor modulators, hydrogen bonding interactions contribute to the stabilization of the ligand within the allosteric binding site. acs.org
Hydrophobic interactions are a major driving force for ligand binding. nih.gov The phenyl and benzyl (B1604629) groups of this compound contribute significantly to hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
The bromine atom on the benzyl group can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. acs.org This interaction can occur with electron-rich atoms like oxygen or nitrogen in the protein. acs.org Halogen bonding is increasingly recognized as an important interaction in drug design, contributing to binding affinity and selectivity. mdpi.comnih.govnih.gov The presence of the bromine atom can also enhance the compound's ability to cross lipid bilayers due to increased hydrophobicity. wiley-vch.de
Allosteric Modulation and Orthosteric Binding Mechanisms
Compounds can bind to a receptor at the same site as the endogenous ligand (orthosteric binding) or at a distinct site (allosteric binding). acs.orgresearchgate.net Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand. researchgate.net
Derivatives of diarylurea have been identified as allosteric modulators of the CB1 receptor. acs.orgnih.gov They bind to a site topographically distinct from the orthosteric cannabinoid binding site. acs.orgnih.gov This is evidenced by their ability to enhance the binding of an orthosteric agonist while simultaneously acting as antagonists in functional assays. acs.orgnih.gov Allosteric modulation offers potential advantages over orthosteric ligands, including greater receptor subtype selectivity and a ceiling effect on their activity. acs.orgresearchgate.net
In contrast, the inhibition of enzymes like IDO1 by urea derivatives typically involves binding to the active site, which is an example of orthosteric interaction. mdpi.com The inhibitor competes with the natural substrate, tryptophan, for binding to the enzyme. nih.gov
Structure Activity Relationship Sar and Computational Design
Pharmacophore Elucidation and Essential Structural Features
The foundational structure of 1-(3-Bromobenzyl)-3-phenylurea is the phenylurea moiety, which is a recognized pharmacophore in medicinal chemistry. The essential structural features for the biological activity of this class of compounds include the urea (B33335) linkage, the phenyl ring, and the substituted benzyl (B1604629) group. The urea group is critical as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. researchgate.net The phenyl ring and the benzyl group contribute to the hydrophobic interactions and can be modified to fine-tune the compound's properties. nih.gov
Impact of Substituent Variations on Biological Activity
The biological activity of phenylurea derivatives is highly sensitive to the nature and position of substituents on both the phenyl and benzyl rings.
On the Phenyl Ring:
Halogenation: The presence of halogen atoms, such as bromine, has been linked to increased potency against certain cancer cell lines. Studies on similar phenylurea derivatives have shown that para-substitution with halogens like fluorine, chlorine, and bromine can result in comparable activity. nih.gov
Electron-donating vs. Electron-withdrawing Groups: Research indicates that for some biological targets, electron-donating groups on the phenyl rings enhance activity, while electron-withdrawing groups tend to decrease it. However, for other targets, such as IDO1, electron-withdrawing groups at the para-position were found to be beneficial for activity. nih.gov
Steric Factors: The size of the substituent on the phenyl ring is also a critical factor. For instance, while small alkyl groups at the para-position were tolerated in some IDO1 inhibitors, a larger isopropyl group led to a loss of activity, suggesting that the substituent size cannot be excessively large. nih.gov
On the Benzyl Ring: The substitution on the benzyl portion of the molecule also significantly modulates activity. While direct SAR data for the 3-bromobenzyl moiety of the title compound is specific to its interactions with a particular target, general principles from related structures can be inferred. The position of the bromine atom at the meta-position of the benzyl ring in this compound influences the electronic distribution and steric profile of the molecule, which in turn affects its binding affinity and selectivity for its biological targets.
Computational Chemistry Approaches in Rational Design
Computational methods are invaluable tools in the rational design and optimization of phenylurea-based compounds.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenylurea derivatives, docking simulations have been employed to understand their binding modes within the active sites of various enzymes and receptors.
For instance, in studies of related compounds, docking simulations have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov These simulations can predict how the urea moiety's NH groups and carbonyl oxygen interact with amino acid residues in the target protein. The bromobenzyl and phenyl groups are often predicted to occupy hydrophobic pockets within the binding site. Such insights are instrumental in designing new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are developed using statistical methods like Multiple Linear Regression (MLR), Genetic Algorithms (GA), and Artificial Neural Networks (ANN). researchgate.net
For classes of compounds similar to this compound, QSAR studies have been developed to predict their activity based on various molecular descriptors. uninsubria.itmdpi.com These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net The development of robust QSAR models allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process. uninsubria.it
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. mdpi.com This technique can be used to study the behavior of this compound in a simulated biological environment, such as in complex with a target protein or within a lipid bilayer.
MD simulations can reveal the flexibility of the molecule, the stability of its binding pose as predicted by docking, and the role of solvent molecules in the interaction. plos.org By analyzing the trajectory of the simulation, researchers can gain insights into the dynamic nature of the ligand-receptor interactions, which is crucial for a comprehensive understanding of the mechanism of action.
In Silico ADMET Predictions (Focus on Predictive Methodologies)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug design, aiming to identify potential liabilities of a compound early in the development process. Various computational models and software are used to predict these properties.
Absorption: Models based on parameters like molecular weight, lipophilicity (LogP), and polar surface area (PSA) are used to predict oral bioavailability. mdpi.com Online tools can estimate intestinal absorption based on large datasets of known compounds. mdpi.com
Metabolism: The prediction of metabolic fate often involves identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. In silico tools can predict which CYP isoforms are likely to metabolize a compound.
Toxicity: A range of in silico models exists to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. These predictions are based on structural alerts and statistical models derived from experimental data.
For compounds like this compound, these predictive methodologies are essential for guiding the design of analogs with more favorable ADMET profiles. mdpi.comimist.ma
Preclinical Biological Activity and Mechanistic Investigations
In Vitro Biological Profiling in Disease Models (e.g., Cancer Cell Lines, Antimicrobial Assays)
While specific data for 1-(3-Bromobenzyl)-3-phenylurea is not extensively available in the public domain, research on structurally related phenylurea derivatives provides a framework for its potential in vitro activities. Phenylurenyl chalcone (B49325) derivatives have been evaluated for their anticancer and antimicrobial properties against a range of human cancer cell lines and pathogenic microbes. For instance, certain derivatives have shown moderate to good cytotoxic activity against cell lines such as Huh-7, with IC50 values comparable to the reference drug Sorafenib researchgate.net. Specifically, compounds within this class have demonstrated IC50 values ranging from 5.64 µM to 6.95 µM against the Huh-7 cell line researchgate.net.
In the realm of antimicrobial activity, related phenylurenyl chalcones have been tested against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans researchgate.net. Minimum Inhibitory Concentration (MIC) values against various bacteria have been reported to be around 25 μg/ml researchgate.net. Furthermore, studies on other brominated benzyl (B1604629) compounds, such as benzyl bromides, have indicated antibacterial activity, with MIC values against S. aureus and S. pyogenes ranging from 0.5 mg/mL to 1 mg/mL nih.gov. These findings suggest that the bromobenzyl and phenylurea moieties may contribute to the biological activity of this compound, warranting direct investigation of its efficacy.
Interactive Table: In Vitro Anticancer Activity of Related Phenylurea Derivatives researchgate.net
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 14 | Huh-7 | 6.42 |
| Derivative 16 | Huh-7 | 5.64 |
| Derivative 19 | Huh-7 | 6.95 |
| Derivative 34 | Huh-7 | 6.87 |
Interactive Table: In Vitro Antimicrobial Activity of Related Phenylurea and Benzyl Bromide Derivatives researchgate.netnih.gov
| Compound Class | Microorganism | MIC |
|---|---|---|
| Phenylurenyl Chalcones | E. coli | 25 µg/ml |
| Phenylurenyl Chalcones | P. aeruginosa | 25 µg/ml |
| Phenylurenyl Chalcones | S. aureus | 25 µg/ml |
| Phenylurenyl Chalcones | C. albicans | 25 µg/ml |
| Benzyl Bromide (1a) | S. aureus | 1 mg/mL |
Efficacy Studies in Relevant In Vivo Animal Models (Excluding Clinical Outcomes)
Specific in vivo efficacy studies for this compound are not yet detailed in available scientific literature. However, the broader class of diarylurea derivatives has undergone in vivo evaluation, providing a potential indication of the performance of this compound. For example, a novel diarylurea derivative, HL-40, has demonstrated the ability to effectively delay the growth of cancer xenografts in mice without exhibiting significant toxicity. Similarly, another 1,3-diphenylurea (B7728601) derivative, APPU2n, showed a tumor inhibition ratio of 56.1% in an in vivo anticancer study, coupled with an improvement in hematological parameters nih.gov. These studies on related compounds suggest that this compound may possess anti-tumor efficacy in vivo, a hypothesis that requires validation through direct animal model testing.
Exploration of Mechanistic Toxicology in Preclinical Settings (Focus on Molecular Mechanisms of Action, not Adverse Effects)
The exploration of the molecular mechanisms underlying the potential toxicity of this compound is in its nascent stages. Insights can be drawn from studies on similar chemical structures. For instance, some diarylurea derivatives have been identified as multi-kinase inhibitors. The compound HL-40 has shown strong affinity for c-Kit, PDGFRβ, and FLT3. Another related compound, APPU2n, has been characterized as a c-MET and VEGFR-2 inhibitor that induces apoptosis nih.gov. The induction of apoptosis is a key mechanism of action for many anticancer agents. For APPU2n, this was evidenced by its effect on the expression of apoptosis-related genes such as P53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2 nih.gov. These findings point towards potential mechanisms of action for this compound, including the inhibition of key kinases involved in cancer cell proliferation and survival, and the induction of programmed cell death. Further mechanistic studies are necessary to elucidate the specific molecular targets and pathways modulated by this compound.
Advanced Analytical Research Methodologies for Compound Characterization and Study
Spectroscopic Techniques for Investigating Molecular Interactions in Biological Systems
Spectroscopy offers powerful, non-invasive tools to probe the dynamic interactions between small molecules and biological macromolecules. These methods are crucial for confirming target engagement and understanding the molecular basis of a compound's activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying ligand-protein interactions in solution, providing atomic-level information about the binding event without the need for crystallization. beilstein-journals.orgnih.gov Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are widely used to map the binding site of a ligand on its protein target. beilstein-journals.org This requires the protein to be isotopically labeled with ¹⁵N. Upon addition of the ligand, such as 1-(3-Bromobenzyl)-3-phenylurea, amino acid residues at the binding interface experience a change in their chemical environment, leading to perturbations (shifts) in the positions of their corresponding peaks in the HSQC spectrum. beilstein-journals.org By tracking these chemical shift perturbations (CSPs), the specific residues involved in the interaction can be identified.
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are also highly valuable. In STD NMR, saturation is applied to the protein's signals, and this saturation is transferred to a binding ligand through the Nuclear Overhauser Effect (NOE). This allows for the identification of binding fragments and the mapping of the ligand's binding epitope, providing insight into which parts of the molecule are in close contact with the protein. These NMR-based assays are robust and less prone to the artifacts that can affect other screening methods. researchgate.net The exchange rate between the free and bound states of the ligand determines the appearance of the NMR spectra, which can provide information on the kinetics and affinity of the interaction. nih.gov
| Residue | Free Protein (¹H, ¹⁵N ppm) | Protein-Ligand Complex (¹H, ¹⁵N ppm) | Chemical Shift Perturbation (Δδ, ppm) | Location |
|---|---|---|---|---|
| Gly54 | (8.31, 109.5) | (8.55, 110.1) | 0.25 | Binding Pocket Floor |
| Val78 | (7.98, 121.3) | (8.12, 121.4) | 0.14 | Hydrophobic Groove |
| Ser120 | (8.80, 115.6) | (8.99, 116.5) | 0.31 | H-bond Donor Site |
| Leu122 | (7.65, 125.1) | (7.88, 125.3) | 0.24 | Hydrophobic Groove |
| Ala150 | (8.15, 122.8) | (8.16, 122.8) | 0.01 | Distant from Pocket |
Note: Data are hypothetical and for illustrative purposes.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolite identification in preclinical drug development. nih.govnih.gov It provides essential information on how a compound like this compound is modified by metabolic enzymes, which is critical for understanding its pharmacokinetic profile and potential for producing active or toxic byproducts. nih.gov
In a typical preclinical workflow, the parent compound is incubated with liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes like Cytochrome P450s. nih.gov The resulting mixture is then analyzed by high-resolution mass spectrometry (HRMS). researchgate.net The mass spectrometer detects the parent compound and any new chemical species (metabolites) formed. By comparing the accurate mass of the metabolites to that of the parent drug, the type of metabolic transformation can be deduced. nih.gov For this compound, common metabolic pathways for phenylurea compounds include oxidation (e.g., hydroxylation of the aromatic rings), N-dealkylation, and subsequent conjugation reactions (e.g., glucuronidation). researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the exact site of modification on the molecule. nih.gov
| Metabolic Reaction | Modification | Mass Change (Da) | Predicted [M+H]⁺ of Metabolite (m/z) |
|---|---|---|---|
| Parent Compound | - | - | 321.0284 / 323.0264 |
| Monohydroxylation | + O | +15.9949 | 337.0233 / 339.0213 |
| Dihydroxylation | + 2O | +31.9898 | 353.0182 / 355.0162 |
| Oxidation to Benzoic Acid | - H₂ + O | +13.9792 | 335.0076 / 337.0056 |
| Debromination | - Br + H | -77.9103 | 243.1181 |
Note: m/z values are calculated for the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).
Chromatographic Separations for Biological Matrix Analysis (Preclinical)
Chromatographic techniques are essential for isolating and quantifying therapeutic compounds and their metabolites from complex biological samples such as plasma, urine, and tissue homogenates.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of small molecules in biological fluids. nih.gov For phenylurea compounds, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govnih.gov The method's conditions, including the column, mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid), flow rate, and detector wavelength, must be optimized to achieve adequate separation from endogenous matrix components and ensure sensitivity, accuracy, and reproducibility. nih.gov UV detection is often employed for phenylurea compounds due to the strong absorbance of the aromatic rings, typically around 210-245 nm. nih.gov Prior to analysis, a sample preparation step, such as protein precipitation or solid-phase extraction (SPE), is required to remove proteins and other interferences from the biological sample. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 245 nm |
Hyphenating HPLC with mass spectrometry (LC-MS) or NMR (LC-NMR) combines the powerful separation capabilities of chromatography with the high selectivity and sensitivity of these spectroscopic detectors. LC-MS/MS, in particular, is the gold standard for bioanalysis in preclinical pharmacokinetic studies. nih.govsrce.hr The technique allows for the simultaneous quantification of a parent drug and its metabolites in a biological matrix with high specificity and low limits of detection. nih.gov
In a typical LC-MS/MS assay, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented by collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This selected reaction monitoring (SRM) provides exceptional selectivity, minimizing interference from the complex biological matrix. srce.hr This level of performance is crucial for accurately defining the absorption, distribution, metabolism, and excretion (ADME) properties of a compound during preclinical evaluation. nih.gov
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 321.0 (for ⁷⁹Br isotope) |
| Product Ion (Q3) | m/z 170.0 (Fragment corresponding to bromobenzyl amine) |
| Collision Energy | 25 eV (Optimized) |
| Dwell Time | 150 ms |
| Linear Range | 1.0 - 1000 ng/mL |
Note: Parameters are predictive and require experimental optimization.
X-ray Crystallography for Ligand-Protein Complex Structure Determination
X-ray crystallography is the most powerful method for obtaining a high-resolution, three-dimensional structure of a ligand bound to its protein target. peakproteins.com This technique provides definitive proof of direct binding and reveals the precise orientation of the inhibitor within the active site, elucidating the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are responsible for its affinity and selectivity. nih.govresearchgate.net
The process requires obtaining high-quality crystals of the protein-ligand complex. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. peakproteins.com The intensities and positions of the diffracted spots are used to calculate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined. The resulting structure is invaluable for structure-activity relationship (SAR) analysis and rational drug design, enabling chemists to design new analogs with improved potency and properties. peakproteins.com While no public crystal structure of this compound in complex with a target is available, the structures of other phenylurea-based inhibitors have provided critical insights into their mechanisms of action. For example, the crystal structure of a related inhibitor bound to p38 MAP kinase reveals key hydrogen bonds between the urea (B33335) moiety and the protein's hinge region, a common binding motif for kinase inhibitors. mdpi.com
| Parameter | Value |
|---|---|
| PDB Code | e.g., 1A9U (p38 with diaryl urea inhibitor) |
| Resolution (Å) | 2.0 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 55.1, 65.4, 105.2 |
| R-work / R-free | 0.198 / 0.245 |
| Avg. B-factor (Ų) | 35.2 |
| Ramachandran Favored (%) | 98.5 |
Note: Data is from a representative structure (PDB: 1A9U) and serves as an illustrative example.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Bromobenzyl)-3-phenylurea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or urea-forming reactions, such as coupling 3-bromobenzylamine with phenyl isocyanate. Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to optimize yield . Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical for structural validation. Cross-reference spectral data with PubChem entries for analogous urea derivatives to confirm purity .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Combine multiple techniques:
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).
- Spectroscopy : FT-IR for urea C=O stretch (~1640–1680 cm) and -NMR for aromatic protons (δ 7.0–8.0 ppm).
- X-ray crystallography for definitive stereochemical confirmation.
Discrepancies (e.g., unexpected melting points) should prompt re-evaluation of synthetic intermediates or solvent impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and negative/positive controls.
- Dose-response curves : Compare EC values under consistent conditions (pH, temperature).
- Theoretical modeling : Apply DFT calculations to predict binding affinities to target proteins (e.g., kinases), reconciling in silico results with experimental IC data .
- Meta-analysis : Aggregate datasets using statistical tools (e.g., R or Python) to identify outliers or confounding variables .
Q. What experimental designs are suitable for investigating the mechanistic role of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectrophotometry to measure enzyme inhibition rates (e.g., , ).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular dynamics (MD) simulations : Model ligand-enzyme interactions (e.g., with GROMACS) to identify key residues involved in binding .
- Negative controls : Include structurally similar but inactive analogs (e.g., 1-(3-Chlorobenzyl)-3-phenylurea) to isolate bromine-specific effects .
Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Test factors like temperature (25–60°C), humidity (40–80% RH), and light exposure using a central composite design.
- Analytical endpoints : Monitor degradation via LC-MS for bromine loss or urea bond cleavage.
- Accelerated stability testing : Apply Arrhenius kinetics to extrapolate shelf-life predictions .
Methodological Considerations for Data Integrity
Q. What strategies ensure reproducibility in synthesizing and testing this compound across labs?
- Methodological Answer :
- Open-data protocols : Share detailed synthetic procedures (e.g., via Zenodo or Figshare) with raw spectral data.
- Collaborative validation : Conduct round-robin tests with independent labs using standardized reagents.
- Electronic lab notebooks (ELNs) : Implement software (e.g., LabArchives) to track procedural deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
